molecular formula C13H16O3 B13529076 Methyl 3-(4-isopropylphenyl)-3-oxopropanoate

Methyl 3-(4-isopropylphenyl)-3-oxopropanoate

Cat. No.: B13529076
M. Wt: 220.26 g/mol
InChI Key: ILXPTOPNFMIZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-isopropylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of phenylpropanoic acid and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-isopropylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-isopropylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-isopropylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(4-isopropylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(4-isopropylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-isopropylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-isopropylphenyl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)-3-oxopropanoate
  • Methyl 3-(4-ethylphenyl)-3-oxopropanoate
  • Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-isopropylphenyl)-3-oxopropanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C13H16O3/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9H,8H2,1-3H3

InChI Key

ILXPTOPNFMIZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.